molecular formula C24H18N2Na2O8S2 B12764458 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-hydroxy-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt CAS No. 64346-38-9

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4'-hydroxy-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt

Cat. No.: B12764458
CAS No.: 64346-38-9
M. Wt: 572.5 g/mol
InChI Key: FICICQPYSHTEAN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is particularly notable for its application in various industries, including textiles, biological staining, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo dye.

    Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations. Automated systems are often employed to monitor and adjust these parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Aromatic amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in biological staining. The sulfonic acid groups enhance its solubility in water, facilitating its application in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Orange G: Employed in protein staining in gel electrophoresis.

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4’-hydroxy-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its specific structural features, such as the presence of both naphthalene and biphenyl moieties, which contribute to its distinct color properties and solubility profile. This makes it particularly versatile for various scientific and industrial applications.

Properties

CAS No.

64346-38-9

Molecular Formula

C24H18N2Na2O8S2

Molecular Weight

572.5 g/mol

IUPAC Name

disodium;7-hydroxy-8-[[4-(4-hydroxy-3-methylphenyl)-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N2O8S2.2Na/c1-13-9-15(16-4-7-20(27)14(2)10-16)3-6-19(13)25-26-24-21(28)8-5-17-11-18(35(29,30)31)12-22(23(17)24)36(32,33)34;;/h3-12,27-28H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

FICICQPYSHTEAN-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.